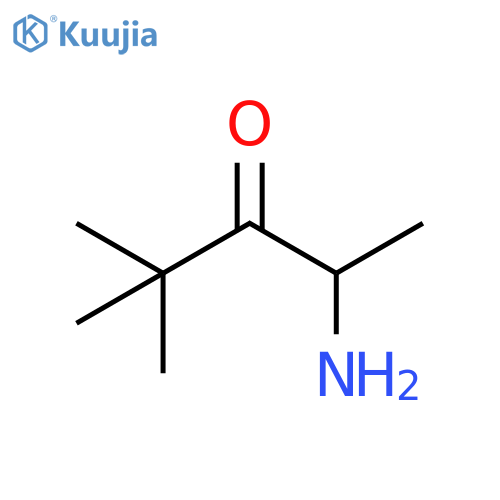

Cas no 1334494-17-5 (4-amino-2,2-dimethylpentan-3-one)

4-amino-2,2-dimethylpentan-3-one 化学的及び物理的性質

名前と識別子

-

- 4-amino-2,2-dimethylpentan-3-one

- 4-Amino-2,2-dimethyl-pentan-3-one

- 3-Pentanone, 4-amino-2,2-dimethyl-

- 1334494-17-5

- SCHEMBL12267290

- EN300-1852611

-

- インチ: 1S/C7H15NO/c1-5(8)6(9)7(2,3)4/h5H,8H2,1-4H3

- InChIKey: KIRDOBGZMYZADK-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C(=O)C(N)C

計算された属性

- せいみつぶんしりょう: 129.115364102g/mol

- どういたいしつりょう: 129.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 113

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- 密度みつど: 0.889±0.06 g/cm3(Predicted)

- ふってん: 167.7±23.0 °C(Predicted)

- 酸性度係数(pKa): 8.25±0.29(Predicted)

4-amino-2,2-dimethylpentan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1852611-2.5g |

4-amino-2,2-dimethylpentan-3-one |

1334494-17-5 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1852611-0.25g |

4-amino-2,2-dimethylpentan-3-one |

1334494-17-5 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1852611-10.0g |

4-amino-2,2-dimethylpentan-3-one |

1334494-17-5 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1852611-0.1g |

4-amino-2,2-dimethylpentan-3-one |

1334494-17-5 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1852611-5.0g |

4-amino-2,2-dimethylpentan-3-one |

1334494-17-5 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1852611-1.0g |

4-amino-2,2-dimethylpentan-3-one |

1334494-17-5 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1852611-5g |

4-amino-2,2-dimethylpentan-3-one |

1334494-17-5 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1852611-0.5g |

4-amino-2,2-dimethylpentan-3-one |

1334494-17-5 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1852611-0.05g |

4-amino-2,2-dimethylpentan-3-one |

1334494-17-5 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1852611-10g |

4-amino-2,2-dimethylpentan-3-one |

1334494-17-5 | 10g |

$3007.0 | 2023-09-18 |

4-amino-2,2-dimethylpentan-3-one 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

4-amino-2,2-dimethylpentan-3-oneに関する追加情報

Research Brief on 4-amino-2,2-dimethylpentan-3-one (CAS: 1334494-17-5): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

The compound 4-amino-2,2-dimethylpentan-3-one (CAS: 1334494-17-5) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This β-amino ketone derivative exhibits unique structural features that make it a valuable scaffold for drug discovery and biochemical probe development. Recent studies have explored its potential as a building block for novel therapeutics and its role in modulating various biological targets.

Structural analysis reveals that 4-amino-2,2-dimethylpentan-3-one possesses a sterically hindered amine adjacent to a carbonyl group, which contributes to its distinctive reactivity profile. This molecular architecture has been leveraged in several synthetic approaches to create libraries of derivatives with potential pharmacological activities. The compound's ability to serve as a precursor for chiral auxiliaries and its potential in asymmetric synthesis have been particularly noted in recent publications.

In medicinal chemistry applications, researchers have investigated 4-amino-2,2-dimethylpentan-3-one as a core structure for developing enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating potent and selective inhibitors of serine hydrolases, with potential applications in inflammation and metabolic disorders. The compound's structural rigidity and hydrogen bonding capacity were identified as key factors in its target binding affinity.

Recent synthetic methodology developments have focused on efficient routes to produce 4-amino-2,2-dimethylpentan-3-one and its derivatives. A notable advancement reported in Organic Letters (2024) describes a catalytic asymmetric synthesis approach using chiral phosphoric acid catalysts, achieving excellent enantioselectivity (>95% ee) and good yields. This methodological breakthrough addresses previous challenges in obtaining optically pure forms of the compound.

Pharmacological evaluations have revealed interesting properties of 4-amino-2,2-dimethylpentan-3-one derivatives. Preclinical studies indicate that certain analogs show promising blood-brain barrier penetration, suggesting potential CNS applications. Additionally, structure-activity relationship (SAR) studies have identified key modifications that enhance target selectivity while maintaining favorable pharmacokinetic properties.

The compound has also found applications in chemical biology as a versatile intermediate for probe development. Researchers have utilized its reactive functional groups to create activity-based probes for studying enzyme mechanisms and protein interactions. A recent Nature Chemical Biology publication highlighted its use in developing fluorescent probes for monitoring cellular redox states.

From a safety and toxicology perspective, preliminary assessments of 4-amino-2,2-dimethylpentan-3-one indicate a favorable profile at pharmacologically relevant concentrations. However, comprehensive toxicological studies are still ongoing to fully characterize its safety for potential therapeutic applications. Current data suggest that the compound exhibits good metabolic stability and minimal off-target effects in in vitro assays.

Future research directions for 4-amino-2,2-dimethylpentan-3-one include exploration of its potential in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). The compound's modular structure and synthetic accessibility position it as a promising platform for these emerging therapeutic modalities. Additionally, computational modeling studies are underway to predict novel biological targets that may interact with this scaffold.

In conclusion, 4-amino-2,2-dimethylpentan-3-one (CAS: 1334494-17-5) represents a versatile and pharmacologically interesting scaffold with multiple applications in drug discovery and chemical biology. The recent advances in its synthesis, derivatization, and biological evaluation underscore its potential as a valuable tool compound and therapeutic lead. Continued research in this area is expected to yield novel insights and potentially new therapeutic candidates based on this structural motif.

1334494-17-5 (4-amino-2,2-dimethylpentan-3-one) 関連製品

- 2228292-78-0(3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine)

- 20969-02-2(3-azabicyclo[3.2.1]octane hydrochloride)

- 1497912-35-2(2-{(3-methylphenyl)methylamino}propane-1,3-diol)

- 932351-86-5(KDDHHFGQVUZCNA-UHFFFAOYSA-N)

- 19920-34-4(1H-Imidazole-4-hexanoicacid, 2,3-dihydro-5-methyl-e,2-dioxo-)

- 2228347-11-1(2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)

- 1027803-08-2(1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride)

- 2160525-19-7(2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid)

- 2172213-58-8(4-(cyclopropylcarbamoyl)-2,5-dimethylthiophene-3-carboxylic acid)

- 2006366-30-7(Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate))